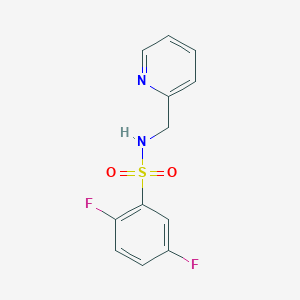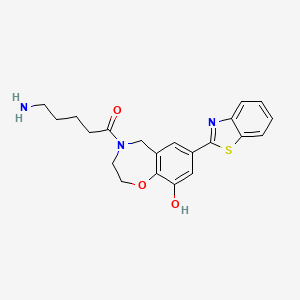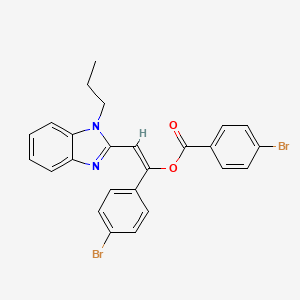![molecular formula C18H24N2O4 B5343934 2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)
2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid, commonly known as CDX-085, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of spirocyclic compounds and has shown promising results in various pre-clinical studies.
作用機序
The mechanism of action of CDX-085 is not fully understood yet. However, it is believed that CDX-085 exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CDX-085 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has neuroprotective effects and can reduce the levels of neuroinflammatory markers. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of CDX-085 is its high purity and reproducibility of synthesis. It also has low toxicity and can be easily dissolved in various solvents. However, one of the limitations of CDX-085 is its relatively low stability in aqueous solutions, which requires careful handling during experiments.
将来の方向性
There are several future directions for CDX-085 research. One of the potential applications is in the treatment of cancer. CDX-085 can be further studied for its efficacy in various cancer models and can be used in combination with other chemotherapeutic agents. In neurodegenerative diseases, CDX-085 can be further studied for its potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 can be further studied for its potential in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDX-085 is a novel small molecule that has shown promising results in various pre-clinical studies. It has potential applications in cancer research, neurodegenerative diseases, and inflammation. CDX-085 exerts its effects through the inhibition of various signaling pathways and modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. CDX-085 has several advantages, including high purity and reproducibility of synthesis, low toxicity, and easy solubility. However, it also has limitations, including low stability in aqueous solutions. There are several future directions for CDX-085 research, including its potential applications in cancer, neurodegenerative diseases, and inflammation.
合成法
The synthesis method of CDX-085 involves a multistep reaction sequence starting with the reaction of 4-(carboxymethyl)benzaldehyde with 1,2-diaminocyclohexane. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, CDX-085. The yield of the final product is around 40% with a purity of more than 95%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学的研究の応用
CDX-085 has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neurodegenerative diseases, and inflammation. In cancer research, CDX-085 has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In neurodegenerative diseases, CDX-085 has been found to have neuroprotective effects and can reduce the levels of neuroinflammatory markers. It has also shown potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-[[4-(carboxymethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(22)9-13-1-3-14(4-2-13)11-20-12-18(5-7-19-8-6-18)10-15(20)17(23)24/h1-4,15,19H,5-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHFTULRQMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(N(C2)CC3=CC=C(C=C3)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)
![2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)

![4,6-dimethyl-2-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5343901.png)
![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)
![ethyl 4-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B5343926.png)
![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)

![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)